molecular formula C10H10BrNO2 B3192568 4-(4-Bromophenyl)morpholin-3-one CAS No. 634905-12-7

4-(4-Bromophenyl)morpholin-3-one

Cat. No.: B3192568
CAS No.: 634905-12-7
M. Wt: 256.1 g/mol
InChI Key: SZMBYXUOLCRIIL-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol It is a morpholine derivative, characterized by the presence of a bromophenyl group attached to the morpholinone ring

Preparation Methods

The synthesis of 4-(4-Bromophenyl)morpholin-3-one typically involves the reaction of 4-bromophenylamine with ethylene oxide, followed by cyclization to form the morpholinone ring . The process can be summarized as follows:

    Reaction of 4-bromophenylamine with ethylene oxide: This step forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

4-(4-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Bromophenyl)morpholin-3-one has been investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. The following are notable findings:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against various strains:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Pseudomonas aeruginosa25

These results indicate its potential use as an antibacterial agent, particularly against Gram-positive bacteria .

  • Mechanism of Action : The compound interacts through hydrogen bonding and π-π stacking with protein residues, modulating enzyme activity and receptor binding, which can lead to various pharmacological effects .

Organic Synthesis

In organic synthesis, this compound serves as an essential building block for creating more complex molecules. It is involved in various chemical reactions:

  • Substitution Reactions : The bromine atom can participate in nucleophilic substitutions to yield diverse derivatives.
  • Oxidation and Reduction : The morpholinone ring can undergo modifications to alter its chemical properties, enhancing its utility in synthetic pathways.

Material Science

The compound shows promise in the development of new materials, including polymers and coatings. Its unique chemical properties allow it to serve as a functional monomer or additive in material formulations, potentially improving mechanical and thermal properties.

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of derivatives based on morpholinone scaffolds and evaluated their antimicrobial activity. Compounds were tested against multiple bacterial strains using the agar cup plate method. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing Schiff bases from this compound derivatives showed promising results in enhancing biological activity. These derivatives were characterized using NMR and IR spectroscopy, demonstrating improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

4-(4-Bromophenyl)morpholin-3-one can be compared with other morpholine derivatives, such as:

    4-(4-Chlorophenyl)morpholin-3-one: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenyl)morpholin-3-one: Contains a fluorine atom in place of bromine.

    4-(4-Methylphenyl)morpholin-3-one: Features a methyl group instead of a halogen.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

4-(4-Bromophenyl)morpholin-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an antimicrobial and anticancer agent. This article will explore its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN1O2, with a molecular weight of approximately 242.11 g/mol. The compound features a morpholine ring substituted with a bromophenyl group, which enhances its lipophilicity and potential bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values for this compound are particularly promising, indicating its potential as an antimicrobial agent.

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus3.917.81
Escherichia coli15.6231.25
Bacillus cereus7.8115.62

These results suggest that the compound can be effective against resistant strains, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

The anticancer activity of this compound has been evaluated in various cancer cell lines. Studies have shown that it inhibits cell proliferation and induces apoptosis in several types of cancer cells, including breast cancer (MDA-MB-231 and MCF-7 cell lines). The compound's derivatives have demonstrated varying degrees of potency against these cell lines.

For instance, the IC50 values (the concentration required to inhibit cell viability by 50%) for MDA-MB-231 cells were reported to be around 10 µM, indicating significant cytotoxicity .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.
  • Molecular Docking Studies : Computational studies indicate that it binds favorably to targets such as protein kinases, which play crucial roles in cancer signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various morpholine derivatives highlighted that this compound exhibited superior activity against MRSA strains compared to standard antibiotics like nitrofurantoin .
  • Cancer Cell Line Studies : In vitro studies on MDA-MB-231 and MCF-7 cells revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound:

  • Bromination of Morpholine Derivatives : A common method involves the bromination of phenolic precursors followed by cyclization to form the morpholine ring.
  • Reflux Conditions : Synthesis often employs reflux conditions with solvents such as isopropanol or ethanol to achieve high yields (typically above 90%) .

Properties

IUPAC Name

4-(4-bromophenyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMBYXUOLCRIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.41 g (6.20 mmol) of benzyltriethylammonium chloride and 0.98 g (6.20 mmol) of potassium permanganate are added to a solution of 500 mg (2.07 mmol) of 4-(4-bromophenyl)morpholine (Example 15A) in 10 ml of dichloromethane. After 5 h under reflux, the contents of the flask are concentrated in vacuo, and the residue is purified by preparative HPLC. The concentrated product is dried under high vacuum. 217 mg (35.7% of theory) of the title compound are obtained.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,4-dibromobenzene (283 mg, 1.200 mmol), morpholin-3-one (101.104 mg, 1.000 mmol), dibasic potassium phosphate (348 mg, 2.000 mmol), copper (I) iodide (38.1 mg, 0.200 mmol) and N,N′-dimethylethylenediamine (0.043 ml, 0.400 mmol) in dioxane (3 ml) was purged with nitrogen for 2 min, sealed in a reaction vial and heated in a heating block at 105° C. for 15 h. The crude product mixture was filtered, and charged to a 12 g silica gel cartridge which was eluted with 0-50% EtOAc in hexanes to give the title compound (173 mg, 0.676 mmol, 67.6% yield) as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 10.56 (1H, none), 7.55 (2 H, d, J=8.80 Hz), 7.24 (2 H, d, J=8.58 Hz), 4.04 (2 H, dd, J=5.83, 4.29 Hz), 3.73-3.79 (2 H, m). HPLC (condition F): ret. Time 2.213 min; LC/MS [m/z, (M+H)] 258.0.
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
101.104 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
348 mg
Type
reactant
Reaction Step One
Quantity
0.043 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
38.1 mg
Type
catalyst
Reaction Step One
Yield
67.6%

Synthesis routes and methods III

Procedure details

To a mixture of morpholin-3-one (100 mg), 1-bromo-4-iodobenzene (282 mg), cesium carbonate (326 mg) and N1,N2-dimethylethane-1,2-diamine (9 mg) in DMF (2 mL) was added copper(I) iodide (10 mg) at room temperature under nitrogen atmosphere. The reaction mixture was stirred under microwave irradiation at 100° C. for 30 min. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (210 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
9 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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